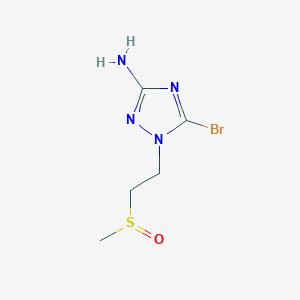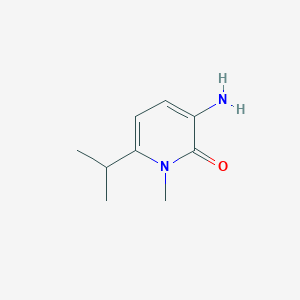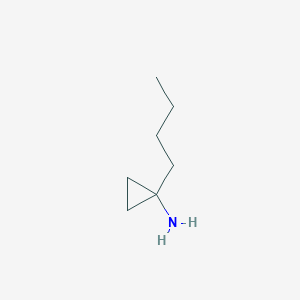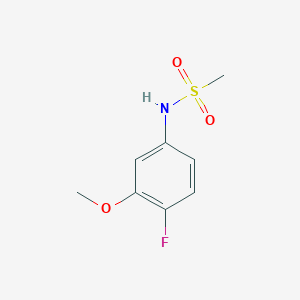
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-fluoro-3-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can be reduced to amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, acids, or amines .
科学的研究の応用
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methoxy groups can modulate the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar Compounds
N-(4-Amino-3-methoxyphenyl)methanesulfonamide: Similar structure but with an amino group instead of a fluorine atom.
N-(4-Fluorophenyl)methanesulfonamide: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
N-(4-Fluoro-3-methoxyphenyl)methanesulfonamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties.
特性
分子式 |
C8H10FNO3S |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
N-(4-fluoro-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c1-13-8-5-6(3-4-7(8)9)10-14(2,11)12/h3-5,10H,1-2H3 |
InChIキー |
ASWNVVCYWHRGAO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


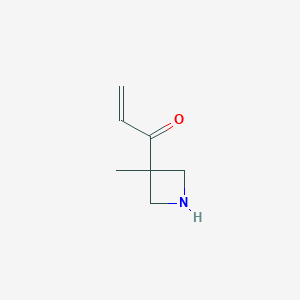
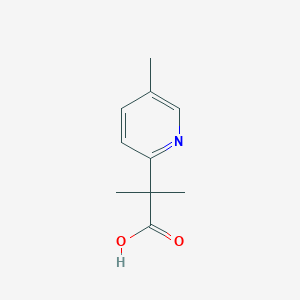
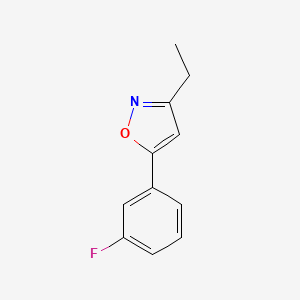

![tert-butyl N-[4-methyl-2-(piperidin-4-yl)heptyl]carbamate](/img/structure/B13177413.png)
![Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13177423.png)
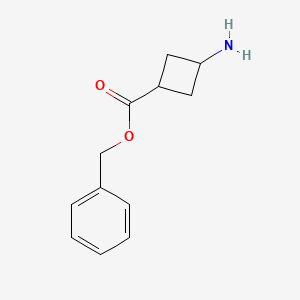
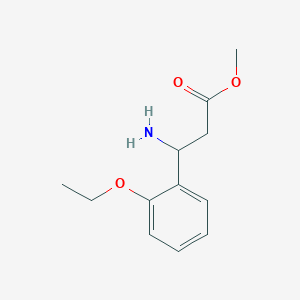
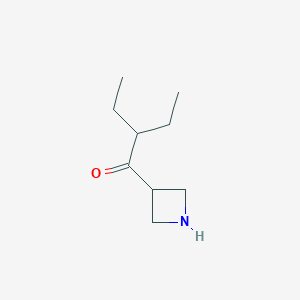
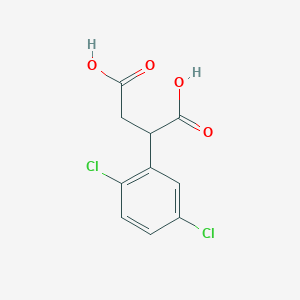
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
